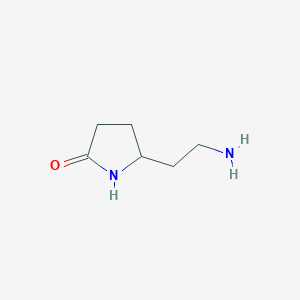

5-(2-Aminoethyl)pyrrolidin-2-one

説明

Historical Context and Evolution of Pyrrolidine-Based Compounds in Drug Discovery

The five-membered pyrrolidine (B122466) ring is a nitrogen-containing heterocycle that has been extensively utilized by medicinal chemists to develop treatments for a variety of human diseases. researchgate.netnih.gov Its prevalence in pharmaceutical sciences is significant, ranking as one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The evolution of pyrrolidine-based compounds in drug discovery is marked by their presence in a wide array of natural products, including alkaloids like nicotine (B1678760) and hygrine, and as essential components in synthetic drugs. mdpi.com The structural versatility of the pyrrolidine ring has allowed for its incorporation into drugs with diverse therapeutic applications, such as antiviral, antibacterial, anticancer, and anti-inflammatory agents. frontiersin.orgnih.gov

The development of stereoisomeric drugs has been a significant focus, with regulatory bodies like the FDA providing guidance on their development to avoid potential toxicity or inactivity of one enantiomer. nih.gov The ability to control the three-dimensional structure of the pyrrolidine ring through the strategic placement of substituents has been a key factor in its enduring importance in drug design. nih.gov

Significance of the Pyrrolidin-2-one Lactam Ring System as a Versatile Pharmacophore

The pyrrolidin-2-one, or γ-lactam, ring system is a highly valued pharmacophore in medicinal chemistry due to its unique structural and chemical properties. researchgate.netnih.gov This five-membered lactam is a core component of many natural and synthetic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net

The significance of the pyrrolidin-2-one ring lies in its ability to act as a versatile scaffold for several reasons:

Hydrogen Bonding Capability: The lactam functionality provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group), facilitating interactions with biological targets.

Structural Rigidity and Conformational Flexibility: The ring system possesses a degree of rigidity that can be beneficial for binding to specific protein pockets, while also allowing for conformational flexibility through a phenomenon known as "pseudorotation." researchgate.netnih.gov This non-planar nature allows for a greater exploration of three-dimensional chemical space. researchgate.netnih.gov

Chirality: The carbon atoms in the pyrrolidin-2-one ring can be stereogenic centers, allowing for the creation of stereoisomers with distinct biological profiles. researchgate.net This is crucial for developing drugs with high target selectivity and reduced off-target effects.

Synthetic Accessibility: The pyrrolidin-2-one scaffold can be synthesized through various established chemical routes, such as the lactamization of γ-aminobutyric acid or the reaction of γ-butyrolactone with amines, making it an accessible building block for drug development. researchgate.net

The pyrrolidin-2-one nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to its incorporation in a wide range of therapeutic agents.

Overview of 5-(2-Aminoethyl)pyrrolidin-2-one within the Broader Pyrrolidinone Chemical Class

Within the extensive family of pyrrolidinone compounds, this compound is a specific derivative that features an aminoethyl substituent at the 5-position of the lactam ring. The synthesis of related compounds, such as 1-(2-aminoethyl)pyrrolidin-2,5-dione, has been documented and involves the reaction of succinic anhydride (B1165640) with ethylenediamine. researchgate.net The synthesis of various N-substituted pyrrolidin-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone (GBL). researchgate.net For instance, the reaction of GBL with hydrazine (B178648) hydrate, ethylenediamine, or ethanolamine (B43304) can yield 1-aminopyrrolidin-2-one, 1-(2-aminoethyl)pyrrolidine-2-one, and 1-(2-hydroxyethyl)pyrrolidine-2-one, respectively. researchgate.net

Below is a table summarizing the key properties of the parent compound, 2-pyrrolidinone (B116388), and the related compound 1-(2-Aminoethyl)pyrrolidine.

| Property | 2-Pyrrolidinone | 1-(2-Aminoethyl)pyrrolidine |

| CAS Number | 616-45-5 matrix-fine-chemicals.com | 7154-73-6 sigmaaldrich.com |

| Molecular Formula | C4H7NO matrix-fine-chemicals.com | C6H14N2 sigmaaldrich.com |

| Molecular Weight | 85.1 g/mol chemicalbook.com | 114.19 g/mol sigmaaldrich.com |

| Boiling Point | 245 °C chemicalbook.com | 66-70 °C / 23 mmHg sigmaaldrich.com |

| Density | 1.12 g/mL at 25 °C chemicalbook.com | 0.901 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.487 chemicalbook.com | n20/D 1.468 sigmaaldrich.com |

This table is for illustrative purposes and compares the parent pyrrolidinone with a structurally related compound to provide context.

Current Research Landscape and Unexplored Avenues for this compound Derivatives

The current research landscape for pyrrolidinone derivatives is vast and active, with ongoing efforts to explore their potential in various therapeutic areas. frontiersin.orgnih.gov Research has demonstrated that derivatives of the pyrrolidinone scaffold exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.gov

Specifically for derivatives of this compound, several unexplored avenues exist:

Novel Antimicrobial Agents: Given that various pyrrolidinone derivatives have shown antibacterial activity, there is potential to develop new derivatives of this compound as novel antimicrobial agents, particularly against drug-resistant strains. researchgate.net

Neuroprotective Agents: The structural similarity of the pyrrolidinone ring to pyroglutamic acid, a metabolite in the brain, suggests that derivatives could be explored for their potential in treating neurodegenerative diseases.

Anticancer Therapeutics: The development of novel anticancer agents is a significant area of research. Derivatives of this compound could be designed and synthesized to target specific pathways involved in cancer cell proliferation and survival.

Enzyme Inhibitors: The pyrrolidinone scaffold has been shown to be effective in the design of various enzyme inhibitors. nih.gov Further research could focus on designing derivatives of this compound that target specific enzymes implicated in disease.

The table below highlights some recent research on various pyrrolidinone derivatives, indicating the broad scope of their investigation.

| Pyrrolidinone Derivative Class | Investigated Biological Activity |

| Pyrrolidine-2,5-diones | Anticonvulsant, Anti-inflammatory nih.govebi.ac.uk |

| Spirooxindole pyrrolidines | Antibacterial, Acetylcholinesterase inhibition nih.gov |

| Polyhydroxylated pyrrolidines | Glycosidase and aldose reductase inhibition nih.gov |

| N-substituted pyrrolidine-2-ones | Nootropic, Anticancer |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 inhibition nih.gov |

Scope and Objectives of Academic Research Pertaining to this compound

Academic research focused on this compound and its derivatives would likely encompass a range of objectives aimed at elucidating its chemical and biological properties and exploring its therapeutic potential.

Key Research Objectives:

Development of Efficient Synthetic Methodologies: A primary objective would be to establish robust and efficient synthetic routes to this compound and a diverse library of its derivatives. This would involve exploring different starting materials, reaction conditions, and purification techniques.

Structural Characterization: Thorough characterization of the synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm their structures and stereochemistry.

Exploration of Biological Activity: A major focus of academic research would be to screen these novel compounds for a wide range of biological activities. This could include in vitro assays to assess their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the corresponding changes in biological activity, researchers can establish structure-activity relationships. researchgate.net These studies are crucial for understanding how the chemical structure influences the compound's therapeutic effects and for designing more potent and selective drug candidates.

Investigation of Mechanism of Action: For compounds that exhibit significant biological activity, a key objective would be to investigate their mechanism of action. This could involve identifying the specific molecular targets and signaling pathways through which the compounds exert their effects.

In Silico and Computational Modeling: Computational studies, such as molecular docking and pharmacokinetic predictions, can be employed to understand the binding interactions of the compounds with their biological targets and to predict their drug-like properties. ebi.ac.uk

Structure

3D Structure

特性

IUPAC Name |

5-(2-aminoethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVONUEUNUKAERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368193-98-9 | |

| Record name | 5-(2-aminoethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Aminoethyl Pyrrolidin 2 One and Its Analogues

Strategies for Pyrrolidin-2-one Core Construction

The formation of the pyrrolidin-2-one (or γ-lactam) ring is a fundamental step in the synthesis of the target compound and its derivatives. Key strategies include classical lactamization reactions and various alternative cyclization pathways.

Lactamization Approaches, including Reactions with γ-Butyrolactone and Amines

A primary and straightforward method for constructing the pyrrolidin-2-one skeleton is through the aminolysis of γ-butyrolactone. google.com This reaction involves treating γ-butyrolactone with an appropriate amine. wikipedia.org For the synthesis of 5-(2-Aminoethyl)pyrrolidin-2-one, this would conceptually involve a reaction with a protected form of 2-aminoethylamine. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl of the lactone, leading to ring-opening, followed by intramolecular condensation to form the more stable γ-lactam. google.com The rate of this aminolysis can be influenced by substituents on the lactone ring. google.com

Another significant lactamization strategy involves the cyclization of γ-amino esters. nih.govmdpi.com In this approach, a linear precursor containing both a terminal amino group and an ester functionality at the γ-position is synthesized. Subsequent intramolecular cyclization, often promoted by heat or acid, yields the desired pyrrolidin-2-one ring. nih.govmdpi.com For instance, the reaction of donor-acceptor cyclopropanes with primary amines can generate γ-amino ester intermediates which then undergo in-situ lactamization. mdpi.com

Furthermore, iridium catalysis can achieve γ-lactam synthesis directly from γ-lactones and amines through a sequence of aminolysis, N-alkylation of the intermediate hydroxyamide, and a final intramolecular transamidation. organic-chemistry.org Enzymatic tandem reactions, such as aldol (B89426) addition-transamination, can also produce γ-hydroxy-α-amino acids, which are valuable precursors that can be cyclized to form α-amino-γ-butyrolactones. csic.es

Alternative Cyclization and Ring-Forming Reactions

Beyond traditional lactamization, several other cyclization methods have been developed to synthesize the pyrrolidin-2-one core.

One innovative approach involves a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective 5-exo-dig cyclization of the resulting N-substituted-2-allenamides to form pyrrolidin-5-one-2-carboxamides. acs.org This method is notable for its high atom economy and mild, transition-metal-free conditions. acs.org

Another strategy is the cyclization of amide dianions with epibromohydrin (B142927). This reaction allows for the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones, which can serve as versatile intermediates. organic-chemistry.org The reaction proceeds via nucleophilic attack on the carbon bearing the bromine, followed by intramolecular cyclization. organic-chemistry.org

The reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines or benzylamines provides a route to 1,5-substituted pyrrolidin-2-ones. mdpi.com This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) to form a γ-amino ester, which then undergoes in-situ lactamization and dealkoxycarbonylation. mdpi.com

Table 1: Selected Alternative Cyclization Reactions for Pyrrolidin-2-one Synthesis

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Alleneamide Cyclization | Allenic acids, primary amines, isocyanides, aldehydes | One-pot Ugi reaction followed by 5-exo-dig cyclization; transition-metal-free. | acs.org |

| Amide Dianion Cyclization | N-arylacetamides, epibromohydrin | Regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. | organic-chemistry.org |

| DA Cyclopropane Reaction | Donor-acceptor cyclopropanes, primary amines | Lewis acid-catalyzed ring-opening followed by in-situ lactamization. | mdpi.com |

| Transaminase-Triggered Cyclization | ω-chloroketones | Biocatalytic approach for asymmetric synthesis; spontaneous cyclization for pyrrolidines. | acs.org |

Introduction and Functionalization of the Aminoethyl Side Chain

Once the pyrrolidin-2-one core is established, or concurrently with its formation, the 2-aminoethyl side chain must be introduced at the C5 position.

Amination Reactions and Alkylation Strategies

The introduction of the aminoethyl side chain can be achieved through various amination and alkylation techniques. A direct approach involves the α-functionalization of the pyrrolidine (B122466) ring. For example, redox-neutral reactions using quinone monoacetals can introduce aryl groups at the α-position, a strategy that could be adapted for introducing a functionalized ethyl group. rsc.org

A more targeted approach involves the reaction of pre-formed pyrrolidinones with reagents that introduce the desired side chain. For instance, pyrrolidin-2-ones can react with formaldehyde (B43269) and chlorotrimethylsilane (B32843) to yield 1-chloromethylpyrrolidin-2-ones, which can then be reacted with various amines. rsc.org While this example functionalizes the nitrogen, similar principles can be applied to the carbon skeleton.

Cytochrome P450-catalyzed C(sp³)–H amination represents a sophisticated method for functionalizing the pyrrolidine ring. nih.govrsc.org Engineered variants of P450 enzymes can catalyze intramolecular C–H amination, initially forming a hydroxylated intermediate which can then undergo further transformation to create a C-N bond. nih.govrsc.org

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopurity is critical for many applications of chiral molecules. A notable stereoselective synthesis for 5-(1-aminoalkyl)-2-pyrrolidones involves the reaction of chiral N-tert-butanesulfinyl imines with ethyl 4-nitrobutanoate. ua.es This reaction yields β-nitroamine derivatives, which upon reduction of the nitro group, undergo concomitant cyclization to form the desired 5-substituted-2-pyrrolidones. ua.es The chirality is induced by the sulfinyl group, which can be removed in a subsequent step. ua.es

Broader strategies for synthesizing enantioenriched pyrrolidines often rely on asymmetric catalysis. One such method involves an asymmetric allylic alkylation of a benzyloxy imide to create a stereogenic quaternary center, followed by a thermal ring contraction to yield a protected 2,2-disubstituted pyrrolidine stereospecifically. nih.govnih.gov While this creates a C2-disubstituted pyrrolidine, the principles of asymmetric induction are applicable.

Furthermore, 1,3-dipolar cycloaddition reactions between chiral N–tert-butanesulfinylazadienes and azomethine ylides, generated in situ, can produce densely substituted pyrrolidines with up to four stereogenic centers with high diastereoselectivity. chemistryviews.org Such complex pyrrolidines can be valuable precursors for simpler, enantiopure analogues. chemistryviews.org Biocatalytic methods, such as using transaminases with ω-chloroketones, also offer an excellent route to enantiopure 2-substituted pyrrolidines through asymmetric amination followed by spontaneous cyclization. acs.org

Table 2: Comparison of Stereoselective Synthesis Methods

| Method | Chiral Source/Catalyst | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Sulfinyl Imine Chemistry | (R)- or (S)-tert-butanesulfinamide | Addition of nitronate to chiral imine, followed by reduction and cyclization. | Enantiopure 5-(1-aminoalkyl)-2-pyrrolidones. | ua.es |

| Asymmetric Allylic Alkylation | Chiral ligand (e.g., Trost ligand) with a metal catalyst | Asymmetric alkylation followed by stereospecific ring contraction. | Enantioenriched 2,2-disubstituted pyrrolidines. | nih.govnih.gov |

| Biocatalytic Cyclization | Transaminase (TA) enzymes | Asymmetric amination of ω-chloroketones. | (R)- or (S)-2-substituted pyrrolidines in high ee. | acs.org |

| 1,3-Dipolar Cycloaddition | Chiral N–tert-butanesulfinylazadienes | [3+2] cycloaddition with azomethine ylides. | Densely substituted pyrrolidines with multiple stereocenters. | chemistryviews.org |

Derivatization of the Pyrrolidinone Nitrogen and Ring Positions

Further modification of the this compound scaffold can be achieved by targeting the pyrrolidinone nitrogen or other positions on the ring. The secondary amine of the pyrrolidine ring is a common site for derivatization. N-alkylation can be performed, for instance, by reacting pyrrolidin-2-one with phenacyl halides via its cyclic imidate form. arkat-usa.org

The nitrogen atom of the lactam can also be functionalized. Asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been demonstrated, allowing for the introduction of various substituents at the C2 position. acs.org The N-Boc protecting group is crucial for directing these reactions and can be removed later. acs.org

The pyrrolidine ring itself is amenable to further substitution. For example, methods have been developed for the redox-neutral α-functionalization of pyrrolidines to create α-aryl-substituted products. rsc.org Additionally, the synthesis of diethyl (pyrrolidin-2-yl)phosphonates showcases how functional groups like phosphonates can be incorporated into the ring structure, opening avenues for further chemical exploration. mdpi.com These derivatization strategies enhance the molecular diversity that can be accessed from the basic this compound structure, allowing for the fine-tuning of its properties for various applications.

Parallel Synthesis and Library Generation Approaches for Analogues

The generation of chemical libraries containing a variety of pyrrolidin-2-one analogues is crucial for structure-activity relationship (SAR) studies and the discovery of novel bioactive molecules. Several strategies have been employed to create diverse sets of these compounds, often starting from a common intermediate.

One common approach involves the functionalization of a pre-formed pyrrolidin-2-one core. For instance, a library of new pyrrolidin-2-one derivatives was synthesized starting from the lactamization of γ-butyrolactone (GBL) with reagents like hydrazine (B178648) hydrate, ethylene (B1197577) diamine, or ethanol (B145695) amine. researchgate.net The initial products, such as 1-aminopyrrolidin-2-one, can then undergo a series of subsequent reactions to generate a diverse library of derivatives. researchgate.net This method highlights a strategy where a simple, readily available starting material is used to build a foundational scaffold that is then elaborated upon.

Another powerful method for generating libraries of 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor (DA) cyclopropanes. nih.govmdpi.com This strategy involves the reaction of DA cyclopropanes with a wide array of primary amines, including various substituted anilines and benzylamines. nih.govmdpi.com The reaction proceeds via a Lewis acid-catalyzed opening of the cyclopropane ring by the amine, followed by an in-situ lactamization. nih.govmdpi.com The broad applicability of this reaction to different amines and cyclopropanes makes it highly suitable for parallel synthesis and library generation. mdpi.com

A further example of library generation involves the chemical modification of a functionalized pyrrolidinone core. Researchers have synthesized a series of 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties starting from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid. nih.gov By modifying a functional group on the core structure, a diverse set of analogues can be produced for biological evaluation. nih.gov

The table below illustrates examples of different pyrrolidin-2-one analogues generated through library synthesis approaches.

| Starting Material/Method | Reagents | Resulting Analogue Class | Ref |

| γ-Butyrolactone (GBL) | Hydrazine hydrate, Ethylene diamine, Ethanol amine | N-Substituted Pyrrolidin-2-ones | researchgate.net |

| Donor-Acceptor Cyclopropanes | Anilines, Benzylamines | 1,5-Disubstituted Pyrrolidin-2-ones | nih.govmdpi.com |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid | Aldehydes, Azoles | Pyrrolidinone-based Hydrazones and Azoles | nih.gov |

Development of Robust and Scalable Synthetic Routes

For a compound to move beyond laboratory-scale research, the development of robust and scalable synthetic routes is essential. These routes should be efficient, cost-effective, and suitable for large-scale production.

The synthesis of N-substituted pyrrolidin-2-ones via the condensation of primary amines with γ-butyrolactone (GBL) represents a potentially scalable method. researchgate.net This reaction utilizes readily available and inexpensive starting materials. Although it can require high temperatures (200-300°C) to facilitate dehydration and cyclization, such conditions are often manageable in industrial settings.

A more recent and highly efficient approach involves the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes. mdpi.com This method, which combines a Lewis acid-catalyzed ring-opening, lactamization, and dealkoxycarbonylation in a single vessel, offers significant advantages in terms of step economy and reduced purification efforts. nih.govmdpi.com Such one-pot procedures are highly desirable for scalable synthesis as they minimize waste, save time, and reduce operational complexity. The reaction has been shown to be effective for a wide range of substrates, demonstrating its robustness. mdpi.com

The table below outlines key features of these scalable synthetic approaches.

| Synthetic Route | Key Features | Advantages for Scalability | Ref |

| Condensation of GBL with amines | Uses simple, commercial starting materials. | Cost-effective; straightforward reaction. | researchgate.net |

| One-pot reaction of DA cyclopropanes with amines | Lewis acid catalysis; one-vessel operation; combines multiple steps. | High step economy; reduced workup and purification; efficient. | nih.govmdpi.com |

The development of these synthetic methodologies is critical for advancing the study of this compound and its analogues, enabling both the exploration of their chemical space through library synthesis and their potential for larger-scale applications through robust and scalable routes.

Biological Activity Profiling of 5 2 Aminoethyl Pyrrolidin 2 One Derivatives

Antimicrobial Properties

The antimicrobial potential of 5-(2-Aminoethyl)pyrrolidin-2-one derivatives has been demonstrated against a range of microorganisms, including bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have shown that derivatives of this compound possess notable antibacterial properties. For instance, a number of pyrrolidin-2-one derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The agar (B569324) well diffusion method is a common technique used to assess this activity.

One specific derivative, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), extracted from marine Streptomyces VITSVK5 spp., exhibited significant activity against E. coli, with a minimum inhibitory concentration (MIC) of 187 µg/ml. nih.gov However, its activity against S. aureus was considerably lower, with an MIC value greater than 1000 µg/ml. nih.gov This suggests a selective antibacterial action of this particular derivative.

Antifungal Activity

In addition to their antibacterial effects, these derivatives have also shown promise as antifungal agents. The compound DMBPO, for example, was found to be a potent inhibitor of the opportunistic fungal pathogen Aspergillus niger, displaying a maximum activity with a MIC value of 1 µg/ml and a 28 mm zone of inhibition. nih.gov This indicates that some derivatives may have greater antifungal than antibacterial potency. nih.gov Other studies have also confirmed the antifungal activity of various pyrrolidin-2-one derivatives. uobasrah.edu.iq

Evaluation Against Multidrug-Resistant Pathogens

A significant area of research has been the evaluation of these compounds against multidrug-resistant (MDR) pathogens. One study highlighted a derivative, compound 21, which bears a 5-nitrothiophene substituent, for its promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov This finding underscores the potential of 5-oxopyrrolidine derivatives as a scaffold for developing new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.gov Encapsulation of certain peptide derivatives in nanoparticles has also been shown to improve their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticancer Potential

The anticancer properties of this compound derivatives have been investigated through various in vitro studies, revealing their cytotoxic effects on several human cancer cell lines.

In Vitro Cytotoxicity Assays Against Various Human Cancer Cell Lines

A range of 5-oxopyrrolidine derivatives have been synthesized and tested for their anticancer activity against different human cancer cell lines. For example, compounds 18-22 from one study demonstrated the most potent anticancer activity against A549, a human lung cancer cell line. nih.gov

In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and their cytotoxicity was evaluated against human melanoma (IGR39), prostate cancer (PPC-1), and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov The results indicated that these compounds were most selective against the PPC-1 and IGR39 cell lines, with EC50 values ranging from 2.5 to 20.2 µM. nih.gov Generally, the activity against the MDA-MB-231 cell line was lower. nih.gov

Further research on other derivatives has shown cytotoxicity against additional cell lines, including human ovarian cancer (SKOV3) and endometrial adenocarcinoma (HEC1A).

Mechanisms of Cancer Cell Growth Inhibition and Apoptosis Induction

The mechanisms by which these derivatives inhibit cancer cell growth and induce apoptosis are also under investigation. Some studies suggest that these compounds may interfere with critical cellular processes. For instance, the inhibition of apoptosis, or programmed cell death, is a hallmark of cancer, and proteins that regulate this process are key targets for cancer therapy. nih.govnih.gov

Research on the derivative DMBPO has shown that it can inhibit the growth of cancer cells, and it is believed that this may occur through the induction of apoptosis. nih.gov The upregulation of certain proteins, known as Inhibitor of Apoptosis (IAP) proteins, is common in cancer and contributes to tumor progression and resistance to therapy. nih.gov It is plausible that this compound derivatives may exert their anticancer effects by modulating the activity of these IAP proteins or other components of the apoptotic pathway.

Modulation of Key Oncogenic Pathways (e.g., PI3K, BRAF, MEK, Keap1, P53-MDM2)

The strategic targeting of key oncogenic pathways is a cornerstone of modern cancer therapy. While direct studies on this compound and its derivatives in the context of these specific pathways are not extensively documented in the provided results, the broader landscape of oncology research highlights the importance of modulating pathways such as PI3K, BRAF, and MEK.

In BRAF-mutant melanoma, for instance, inhibitors of BRAF and MEK have shown clinical efficacy. However, resistance often develops, frequently through the activation of the PI3K signaling pathway. nih.gov This underscores the rationale for combination therapies. Studies have shown that combining BRAF or MEK inhibitors with PI3K inhibitors can enhance antitumor activity, particularly in melanoma cell lines. nih.gov For example, the combination of a MEK inhibitor with a PI3K inhibitor has been shown to be effective in inhibiting cell proliferation and signaling through the AKT pathway, a downstream effector of PI3K. nih.gov

Furthermore, the tumor suppressor p53 is a critical regulator of cell cycle and apoptosis, and its function can be compromised in cancer. In colorectal cancer models with KRAS/BRAF and PI3K/PTEN mutations, the efficacy of combined MEK and mTORC1/2 (a downstream component of the PI3K pathway) inhibition has been linked to the p53 status of the tumor cells. nih.gov This suggests that the integrity of the p53 pathway can be a determinant of response to therapies targeting the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. nih.gov

While the direct interaction of this compound derivatives with these specific oncogenic pathways remains an area for further investigation, the established importance of these pathways in cancer progression provides a strong rationale for exploring the potential of novel chemical scaffolds, including pyrrolidinone-based compounds, as modulators of these critical cellular processes.

Central Nervous System (CNS) Activities

Derivatives of the pyrrolidin-2-one core structure have been a subject of interest in the search for novel anticonvulsant agents. The pyrrolidin-2-one ring is a key feature of several compounds with activity in the central nervous system. mdpi.com Research has explored various modifications of this scaffold to enhance anticonvulsant properties.

Studies on novel pyrrolidin-2-one derivatives have demonstrated their potential in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govmdpi.com For example, certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have shown significant anticonvulsant activity. mdpi.com One particular compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), exhibited a more favorable median effective dose (ED50) in the MES and 6 Hz tests compared to the established antiepileptic drug valproic acid. mdpi.com

The mechanism of action for some of these active pyrrolidin-2,5-dione derivatives is thought to involve the modulation of voltage-gated sodium and calcium channels. mdpi.commdpi.com The structural similarity of some of these new derivatives to GABA analogs also suggests a potential role for GABAergic activity in their anticonvulsant effects. nih.gov

Furthermore, replacing the pyrrolidino-2,5-dione ring with a pyrrolidin-2-one moiety has been investigated to create compounds structurally closer to the antiepileptic drug levetiracetam. semanticscholar.org This highlights the ongoing efforts to optimize the anticonvulsant profile of this class of compounds.

Table 1: Anticonvulsant Activity of a Selected Pyrrolidine-2,5-dione Derivative

| Compound | Test | ED50 (mg/kg) | Reference Drug (Valproic Acid) ED50 (mg/kg) |

|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | 252.74 |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz | 28.20 | 130.64 |

Data sourced from a study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com

The serotonin (B10506) 2A receptor (5-HT2AR) is a significant target for a wide range of medications acting on the central nervous system. nih.gov The interaction of various compounds with this receptor can lead to a spectrum of pharmacological effects. While direct studies on this compound and its derivatives with 5-HT2AR are not detailed in the provided search results, the broader context of 5-HT2AR pharmacology is relevant.

The 5-HT2A receptor is known to interact with various proteins and kinases, and its regulation is complex. nih.gov Agonists at this receptor can be structurally diverse, falling outside the typical phenethylamine (B48288) and tryptamine (B22526) classes. wikipedia.org The functional consequences of 5-HT2A receptor activation are multifaceted and can influence the dopamine (B1211576) system, which has implications for conditions like cocaine use disorder. nih.gov There is evidence that 5-HT2A receptor activation can stimulate dopamine release, while in contrast, 5-HT2C receptor activation can inhibit it. nih.gov

The affinity of serotonin for the 5-HT2A receptor is notably lower than its affinity for the 5-HT2C receptor. nih.gov Upon activation by an agonist, both receptors couple to Gαq/11 proteins, leading to the activation of phospholipase Cβ and subsequent intracellular signaling cascades. nih.gov Given the established role of the pyrrolidin-2-one scaffold in CNS-active compounds, investigating the interaction of its derivatives with key neurotransmitter receptors like 5-HT2A remains a pertinent area for future research.

Enzyme Inhibition and Modulatory Effects

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). oatext.com Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov The pyrrolidine (B122466) ring is a key structural motif in many potent and selective DPP-IV inhibitors.

A series of cis-2,5-dicyanopyrrolidine α-amino amides have been synthesized and evaluated as DPP-IV inhibitors. nih.gov One such compound, 1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile, was identified as a slow-binding and selective inhibitor of DPP-IV. nih.gov Another example is NVP-DPP728, a slow-binding inhibitor with a Ki of 11 nM for human DPP-IV. nih.gov The nitrile group at the 2-position of the pyrrolidine ring in the L-configuration was found to be critical for maximal inhibitory activity. nih.gov

The development of DPP-IV inhibitors has also explored other pyrrolidine-based scaffolds. For instance, a 2-benzylpyrrolidine (B112527) derivative demonstrated an IC50 of 0.3 ± 0.03 µM. oatext.com More recently, Prusogliptin (DBPR108), a (2S, 4S)−1-[2-[[1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl) propyl] amino] acetyl]−4-fluoro-2pyrrolidinecarboni-trile, has been developed as a potent and selective DPP-IV inhibitor. researchgate.net

Table 2: Inhibitory Activity of Selected Pyrrolidine-Based DPP-IV Inhibitors

| Compound | Inhibitory Activity |

|---|---|

| NVP-DPP728 | Ki = 11 nM |

| 2-benzylpyrrolidine derivative | IC50 = 0.3 ± 0.03 µM |

Data sourced from studies on DPP-IV inhibitors. oatext.comnih.gov

Sphingosine-1-phosphate (S1P) is a critical signaling lipid involved in a multitude of cellular processes, including cell growth, survival, and proliferation. nih.govacs.org The enzymes responsible for the synthesis of S1P, sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), have emerged as important therapeutic targets in various diseases, including cancer and autoimmune disorders. nih.govnih.gov

Research into SphK2 inhibitors has led to the design and synthesis of compounds with a pyrrolidine moiety as a key structural element. In one study, a guanyl pyrrolidine head group was retained while modifications were made to the aliphatic lipid tail of the inhibitor. acs.org This approach led to the development of potent and selective SphK2 inhibitors. For example, compound 14c (SLP9101555) was identified as a potent SphK2 inhibitor with a Ki of 90 nM and demonstrated over 200-fold selectivity over SphK1. nih.gov

The development of inhibitors targeting the S1P pathway is an active area of research. While direct inhibition of SphK is one approach, another strategy involves targeting the S1P transporter, Spns2. nih.gov A structure-activity relationship study focusing on a benzoxazole (B165842) scaffold led to the discovery of potent Spns2 inhibitors. nih.gov Although the provided information does not directly link this compound to SphK inhibition, the presence of the pyrrolidine ring in potent SphK2 inhibitors suggests that derivatives of this scaffold could be explored for activity against this enzyme class.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The search for novel anti-inflammatory agents is an active area of research. Pyrrolidine derivatives have demonstrated significant potential in this area. nih.gov

A study on 1-(2-Aminoethyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, which are direct derivatives of the core compound of interest, revealed pronounced anti-inflammatory and analgesic activities with relatively low toxicity. The anti-inflammatory effects of pyrrolidine-containing compounds are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. For instance, a study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, with a greater selectivity towards COX-2.

| Compound Derivative | In Vitro/In Vivo Model | Observed Activity | Reference |

| 1-(2-Aminoethyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones | Not specified | Pronounced anti-inflammatory and analgesic activity. | |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Carrageenan-induced paw edema | Reduction in edema at various doses. | |

| 5-Fluoro-2-oxindole | Complete Freund's adjuvant-induced inflammatory pain | Alleviated inflammatory pain and inhibited inflammatory responses. |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The pyrrolidin-2-one scaffold has been a subject of interest for its antioxidant potential.

Several studies have highlighted the antioxidant properties of pyrrolidin-2-one derivatives. A series of these compounds were synthesized and evaluated for their free radical scavenging ability using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that many of the synthesized compounds exhibited potent to moderate antioxidant activity. Another study focused on 3-hydroxy-3-pyrroline-2-one derivatives, which also demonstrated promising radical scavenging capabilities, particularly against hydroxyl radicals. The antioxidant capacity is often influenced by the nature and position of substituents on the pyrrolidinone ring.

| Compound Series | Assay | Key Finding | Reference |

| Pyrrolidin-2-one derivatives | DPPH Assay | Most synthesized compounds showed potent or moderate antioxidant activity. | |

| 3-Hydroxy-3-pyrroline-2-one derivatives | DPPH Assay & Computational Analysis | Identified a promising hydroxyl radical scavenger. | |

| 2,6-diphenylpiperidine-4-one derivatives and their imines | DPPH Assay | Substituted aryl derivatives showed better antioxidant activity. |

Structure Activity Relationship Sar Studies of 5 2 Aminoethyl Pyrrolidin 2 One Analogues

Identification of Key Pharmacophoric Elements for Desired Biological Efficacy

The biological activity of 5-(2-Aminoethyl)pyrrolidin-2-one analogs is dictated by specific structural components that form the pharmacophore. The core pharmacophoric elements generally include the pyrrolidinone ring, the aminoethyl side chain, and various substituents that can be modified to tune the compound's properties. researchgate.net

The pyrrolidinone ring serves as a crucial scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with biological targets. researchgate.netacs.org Its five-membered lactam structure is a common feature in many biologically active compounds. acs.orgontosight.ai The carbonyl group within the ring often acts as a hydrogen bond acceptor, a key interaction for binding to many enzymes and receptors.

The aminoethyl side chain is another critical component. The primary amine group at the terminus of this chain is typically protonated at physiological pH, allowing it to act as a hydrogen bond donor and to form ionic interactions. The length and flexibility of this side chain are also important, as they determine the spatial relationship between the amine and the pyrrolidinone core.

Influence of Substituent Modifications on Potency, Selectivity, and Biological Profile

Substitutions on the Pyrrolidinone Ring:

Position and Nature of Substituents: The position and chemical nature of substituents on the pyrrolidinone ring can dramatically alter biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, substituents at the 3-position strongly influenced their anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed greater protection in certain seizure models, while 3-methyl and unsubstituted derivatives were more active in others. nih.gov

Aromatic Substituents: The introduction of aromatic rings, such as a phenyl group, can enhance activity through various interactions like pi-pi stacking. The substitution pattern on this aromatic ring is also crucial. For example, in a study of NAAA inhibitors, small lipophilic substituents at the 3-position of a terminal phenyl group were found to be preferable for optimal potency. rsc.org

Modifications of the Aminoethyl Side Chain:

Linker Flexibility: The flexibility of the linker connecting the pyrrolidinone ring to other functional groups can influence both potency and selectivity. Conformationally flexible linkers have been shown to increase the inhibitory potency of some pyrrolidine (B122466) amide derivatives against N-acylethanolamine acid amidase (NAAA), but this often comes at the cost of reduced selectivity over other enzymes like fatty acid amide hydrolase (FAAH). rsc.org Conversely, conformationally restricted linkers, while not enhancing NAAA inhibitory potency, can improve selectivity. rsc.org

The following table summarizes the effects of various substituent modifications on the biological activity of pyrrolidinone derivatives based on several studies:

| Compound Series | Modification | Effect on Biological Activity | Reference |

| Pyrrolidine-2,5-diones | 3-benzhydryl or 3-isopropyl substitution | Increased anticonvulsant activity in scPTZ test | nih.gov |

| Pyrrolidine-2,5-diones | 3-methyl or unsubstituted | Increased anticonvulsant activity in MES test | nih.gov |

| Pyrrolidine amides (NAAA inhibitors) | Small lipophilic 3-phenyl substituents | Optimal potency | rsc.org |

| Pyrrolidine amides (NAAA inhibitors) | Conformationally flexible linkers | Increased inhibitory potency, reduced selectivity | rsc.org |

| Pyrrolidine amides (NAAA inhibitors) | Conformationally restricted linkers | Improved selectivity | rsc.org |

Stereochemical Effects on Biological Activity and Chiral Recognition

The presence of chiral centers in this compound and its analogs means that stereochemistry plays a vital role in their biological activity. The different spatial arrangements of substituents in stereoisomers can lead to significant differences in how they interact with chiral biological macromolecules like proteins. researchgate.netnih.gov

The three-dimensional shape of a molecule is a key determinant of its ability to bind to a specific biological target. researchgate.net Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect altogether. This is due to the stereospecific nature of the binding sites on proteins, which can preferentially recognize one stereoisomer over another. researchgate.netnih.gov

For example, in the context of pyrrolidine derivatives, the stereochemistry at various positions has been shown to be critical for their biological properties. ontosight.ai The specific arrangement of substituents around a chiral carbon can either facilitate or hinder the optimal binding orientation within a receptor or enzyme active site.

Conformational Analysis and Three-Dimensional (3D) SAR

The biological activity of this compound analogs is not only dependent on their constitution and configuration but also on their preferred conformation. The pyrrolidinone ring is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". researchgate.netnih.govnih.gov This conformational flexibility allows the molecule to explore a wider range of three-dimensional shapes, which can be crucial for binding to biological targets. researchgate.net

Conformational analysis, often aided by computational modeling and NMR spectroscopy, is essential for understanding the 3D structure-activity relationships. mdpi.comnih.gov These studies help to identify the low-energy, biologically active conformation of a molecule.

3D-QSAR (Quantitative Structure-Activity Relationship) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the 3D SAR of a series of compounds. nih.govmdpi.com These methods generate 3D contour maps that highlight the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity. nih.gov This information is invaluable for designing new analogs with improved potency and selectivity. For instance, 3D-QSAR studies on piperidine-based CCR5 antagonists have successfully identified key structural features relevant to their biological activity. nih.gov

Pyrrolidinone Ring as a Scaffold in Structure-Activity Relationship Investigations

The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netacs.orgbohrium.com This is due to its frequent appearance in a wide variety of biologically active compounds, including those with anticancer, antiviral, and neuroprotective properties. ontosight.ai Its versatility as a scaffold stems from several key features:

Structural Rigidity and Complexity: The five-membered ring provides a degree of rigidity that helps to pre-organize appended functional groups for binding to a target, while its non-planar nature and sp3-hybridized carbons contribute to molecular complexity and three-dimensional diversity. researchgate.netnih.govnih.gov

Synthetic Accessibility: The pyrrolidinone core can be readily synthesized and functionalized, allowing for the systematic exploration of SAR. acs.orgmdpi.com

Favorable Physicochemical Properties: Pyrrolidinone-containing compounds often possess favorable drug-like properties.

The pyrrolidinone scaffold has been extensively used in SAR studies to develop a diverse range of therapeutic agents. researchgate.netbohrium.com By systematically modifying the substituents on the pyrrolidinone ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules.

Scaffold Hopping Approaches in Analog Design

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical moiety while preserving the original biological activity. nih.govdtic.mil This approach is particularly useful for generating new intellectual property, improving physicochemical properties, or overcoming issues with the original scaffold. dtic.milacs.orgnih.gov

In the context of this compound analogs, scaffold hopping could involve replacing the pyrrolidinone ring with other heterocyclic or carbocyclic systems that can maintain the essential pharmacophoric features. The goal is to identify a new scaffold that orients the key functional groups in a similar spatial arrangement to the original molecule, thereby allowing it to bind to the same biological target. nih.gov

Examples of scaffold hopping strategies include:

Heterocycle Replacements: Replacing the pyrrolidinone ring with other five- or six-membered heterocycles. nih.govdtic.mil

Ring Opening or Closure: Modifying the ring structure to create an acyclic analog or a different ring system. nih.govdtic.mil

Topology-Based Hopping: Using computational methods to identify new scaffolds with similar 3D shapes and pharmacophore features. nih.gov

A successful scaffold hopping campaign can lead to the discovery of new chemical series with improved drug-like properties, such as enhanced solubility or metabolic stability, while retaining the desired biological activity. acs.orgnih.gov

Mechanistic Investigations of Bioactivity Pertaining to 5 2 Aminoethyl Pyrrolidin 2 One

Elucidation of Molecular Targets and Binding Modes

There is no specific information available in the reviewed scientific literature detailing the molecular targets or binding modes for 5-(2-Aminoethyl)pyrrolidin-2-one. Research on analogous but structurally distinct compounds, such as certain 5-(2-aminoethyl)carbostyril derivatives, has shown interaction with D-2 dopamine (B1211576) receptors, but this cannot be extrapolated to this compound. nih.gov Without dedicated biochemical or computational studies, any potential targets remain speculative.

Cellular and Subcellular Localization Studies

No published studies were found that investigate the cellular or subcellular localization of this compound. Determining where the compound accumulates within a cell (e.g., cytoplasm, nucleus, mitochondria) would require specific experimental methodologies, such as fluorescent labeling and microscopy, which have not been reported for this molecule.

Pathway Analysis and Gene Expression Modulation

There is an absence of research data concerning the impact of this compound on biological pathways or its ability to modulate gene expression. Such analysis would typically involve techniques like transcriptomics (e.g., RNA-sequencing) or proteomics to identify changes in cellular processes following exposure to the compound, none of which have been documented in the public domain for this specific chemical.

In Vitro and In Vivo Pharmacodynamic Studies of Efficacy and Response

No in vitro (laboratory-based) or in vivo (animal model) pharmacodynamic studies for this compound are available in the current body of scientific literature. Consequently, there is no data on its biological efficacy, dose-response relationships, or the specific biological effects it might produce in a living system or cellular model.

Computational Chemistry in the Research of 5 2 Aminoethyl Pyrrolidin 2 One

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This technique is instrumental in understanding how a ligand, such as a derivative of 5-(2-Aminoethyl)pyrrolidin-2-one, might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations and orientations.

Research on various pyrrolidinone derivatives has demonstrated the utility of molecular docking in identifying key interactions and predicting binding affinity. For instance, docking studies on pyrrolidine (B122466) derivatives as inhibitors of influenza neuraminidase identified Trp178, Arg371, and Tyr406 as key residues in the active site, with hydrogen bonds and electrostatic interactions being the primary drivers of binding. nih.gov Similarly, in the design of anti-inflammatory 2-pyrrolidinone (B116388) derivatives targeting the lipoxygenase (LOX) enzyme, docking simulations revealed that the placement of acidic moieties at a specific distance and orientation within the active site is crucial for inhibitory activity. nih.gov The pyrrolidinone template itself was found to contribute significantly to the binding. nih.gov

In the context of cancer therapy, docking simulations of pyrrolidinone derivatives targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) have shown that these compounds can be well-placed in the binding pocket, forming critical interactions with amino acids responsible for Mcl-1's function. tandfonline.com These simulations guide the rational design of more potent inhibitors by predicting how modifications to the ligand structure will affect its binding mode and affinity. tandfonline.comnih.gov The stability of these predicted binding modes is often further validated using molecular dynamics (MD) simulations, which provide a view of the complex's behavior over time. tandfonline.com

Table 1: Examples of Molecular Docking Studies on Pyrrolidinone/Pyrrolidine Derivatives

| Target Protein | Derivative Class | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| Influenza Neuraminidase (NA) | Pyrrolidine derivatives | Trp178, Arg371, Tyr406 | Significant correlation with pIC₅₀ | nih.gov |

| Lipoxygenase (LOX) | 2-Pyrrolidinone derivatives | Not specified | IC₅₀ of 0.0705 (±0.003) mM for most potent compound | nih.gov |

| Myeloid Cell Leukemia-1 (Mcl-1) | Spiro[pyrrolidine-oxindole] | Not specified | Kᵢ of 0.077μM for most potent compound | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling, including 3D QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scispace.com These models are essential for predicting the activity of novel compounds and for understanding which structural features are important for bioactivity. For derivatives of this compound, QSAR can guide the synthesis of analogues with enhanced potency.

Both 2D and 3D-QSAR approaches have been applied to pyrrolidinone-containing compounds. 2D-QSAR uses descriptors calculated from the 2D representation of a molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use descriptors derived from the 3D structure. tandfonline.comscispace.com

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one analogues identified descriptors related to molecular shape (Principal Component Ratio, PCR) and connectivity (4th-order Kier-Hall index, JGI4) as being critical for their antiarrhythmic activity. nih.gov The resulting model successfully explained 91% of the variance in the activity data and was validated through various statistical tests. nih.gov

In the field of oncology, 3D-QSAR studies on pyrrolidine derivatives as Mcl-1 inhibitors have provided detailed insights. tandfonline.com CoMFA and CoMSIA models were developed, with the CoMFA model showing contributions of 47.1% from steric fields and 52.9% from electrostatic fields. tandfonline.com The contour maps generated from these models visualize regions where modifications to the molecular structure would likely increase or decrease activity, thus guiding the design of new, more potent inhibitors. tandfonline.com Similar 3D-QSAR studies have been performed on N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors and on pyrrolidine derivatives as neuraminidase inhibitors, demonstrating the broad applicability of these methods. nih.govnih.gov

Table 2: Statistical Results from QSAR Studies on Pyrrolidinone/Pyrrolidine Derivatives

| Derivative Class / Target | QSAR Method | R² (Correlation Coefficient) | Q² (Cross-validated R²) | Key Findings | Reference |

|---|---|---|---|---|---|

| Antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | 2D-QSAR | 0.95 | > 0.7 | Activity depends on PCR and JGI4 descriptors. | nih.gov |

| N-phenyl pyrrolidin-2-ones / PPO Inhibitors | CoMFA (3D-QSAR) | 0.980 | 0.518 | Explained substituent effects on PPO inhibition. | nih.gov |

| Pyrrolidine Derivatives / Mcl-1 Inhibitors | CoMFA (3D-QSAR) | 0.923 | 0.614 | Steric and electrostatic fields are key for activity. | tandfonline.com |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Poor ADMET properties are a major cause of late-stage drug development failures. researchgate.net In silico ADMET prediction allows for the early assessment of a compound's drug-likeness, saving time and resources. uniroma1.it For a compound like this compound, computational tools can predict its potential success as an orally bioavailable drug.

Various computational models and software platforms, such as admetSAR and SwissADME, are used to predict a wide range of properties. nih.govasianpubs.org These include physicochemical properties (e.g., molecular weight, logP), absorption parameters (e.g., human intestinal absorption, Caco-2 permeability), distribution characteristics (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., inhibition of cytochrome P450 enzymes), and toxicity (e.g., AMES mutagenicity). pharmablock.comsimulations-plus.com

For example, a study on new pyrrolidine antibacterial agents used SwissADME to evaluate their drug-likeness based on Lipinski's Rule of Five, which helps predict oral bioavailability. asianpubs.org Several of the synthesized compounds were found to be compliant with these rules, marking them as potentially viable oral drug candidates. asianpubs.org In another study on pyrrolidine derivatives designed as Mcl-1 inhibitors, ADMET predictions were used to filter and prioritize newly designed molecules, ensuring they possessed acceptable drug-like properties before considering them for further development. tandfonline.com The pharmacokinetic (PK) profile, which includes parameters like half-life (T₁/₂) and oral bioavailability (F%), has also been computationally and experimentally assessed for pyrrolidinone-based compounds to guide optimization efforts. acs.org

Table 3: Representative In Silico ADMET Predictions for Pyrrolidinone Analogues

| Compound Type | Predicted Property | Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|---|

| Antibacterial Pyrrolidine Derivatives | Lipinski's Rule of Five | No violations for several analogues | Suggests good potential for oral bioavailability. | asianpubs.org |

| Anticancer Mcl-1 Inhibitor Designs | ADMET Profile | "Quite acceptable" | Ensures designed compounds have drug-like properties. | tandfonline.com |

| BTK PROTAC Degrader (Pyrrolidine-containing) | Oral Bioavailability (F%) in mice | 58.0% | Demonstrates good in vivo pharmacokinetic profile. | acs.org |

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening and de novo design are computational strategies for identifying and creating new, active molecules. nih.govresearchgate.net These methods are crucial for exploring the vast chemical space to find novel derivatives of a core scaffold like this compound that may have improved activity or novel therapeutic applications.

Virtual screening involves computationally searching large libraries of existing compounds to identify those that are most likely to bind to a specific drug target. researchgate.netnih.gov This can be done using either ligand-based methods, which search for molecules similar to known actives, or structure-based methods, which use docking to fit molecules into the target's binding site. nih.gov A pharmacophore model, which defines the essential 3D arrangement of features necessary for biological activity, can be used to screen databases. This approach was successfully used to identify 2-pyrrolinone derivatives from an in-house database as potential HIV-1 integrase inhibitors, with subsequent synthesis and testing confirming the activity of several hits. nih.gov

De novo design, on the other hand, involves building novel molecules from scratch. youtube.comyoutube.com This is often guided by the structural information of the target's binding site or by a QSAR model. Based on the insights from docking and 3D-QSAR contour maps, new analogues can be designed with specific modifications intended to enhance interactions with the target. tandfonline.comscispace.com For example, QSAR models for spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors were used to design four new compounds predicted to have superior inhibitory activity compared to the original set of molecules. scispace.com These computational design strategies, often powered by artificial intelligence and machine learning, accelerate the discovery cycle by focusing synthetic efforts on compounds with the highest probability of success. youtube.com

Applications in Drug Discovery and Medicinal Chemistry

5-(2-Aminoethyl)pyrrolidin-2-one as a Privileged Scaffold for Novel Drug Candidates

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a basis for the development of a variety of drugs. The pyrrolidinone nucleus, and by extension this compound, is widely recognized as such a scaffold. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in medicinal chemistry. patsnap.commdpi.com

The key features that contribute to the privileged status of the pyrrolidinone scaffold include:

Structural Rigidity and Three-Dimensionality: The non-planar, puckered nature of the pyrrolidinone ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with the three-dimensional binding sites of biological targets like enzymes and receptors. nih.gov This structural complexity provides an advantage over flat, aromatic systems in exploring chemical space.

Hydrogen Bonding Capability: The presence of a lactam moiety (a cyclic amide) in the pyrrolidinone ring provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality is critical for forming strong and specific interactions with biological macromolecules.

Chirality: The pyrrolidinone ring often contains one or more chiral centers, allowing for the synthesis of stereoisomers with distinct biological activities and pharmacological profiles. This stereochemical diversity is essential for developing drugs with high selectivity and reduced off-target effects. nih.gov

Favorable Physicochemical Properties: Pyrrolidinone-containing compounds often exhibit desirable drug-like properties, such as good aqueous solubility and the ability to cross biological membranes. The aminoethyl side chain in this compound can further enhance these properties.

The versatility of the this compound scaffold is demonstrated by its use in the synthesis of a wide array of biologically active molecules, including anticonvulsants, anticancer agents, and inhibitors of various enzymes. nih.govnih.gov

Development of Lead Compounds from Pyrrolidinone Derivatives for Specific Therapeutic Areas

The pyrrolidinone scaffold has been successfully employed to generate lead compounds for a multitude of therapeutic applications. By modifying the substituents on the pyrrolidinone ring and the aminoethyl side chain of this compound, medicinal chemists can fine-tune the pharmacological activity of the resulting derivatives to target specific diseases.

Anticonvulsant Activity:

A significant area of research has focused on the development of pyrrolidinone derivatives as anticonvulsant agents. By introducing various acyl groups to the pyrrolidinone nitrogen, researchers have synthesized compounds with potent activity against picrotoxin-induced seizures. nih.gov The anticonvulsant efficacy of these derivatives is often attributed to their ability to modulate GABAergic neurotransmission. nih.gov

Anticancer Activity:

Pyrrolidinone derivatives have also emerged as promising candidates for cancer therapy. For instance, a series of 5-chloro-indole-2-carboxylate derivatives incorporating a pyrrolidine (B122466) moiety have been developed as potent inhibitors of mutant EGFR and BRAF pathways, which are key drivers in several cancers. nih.gov

Enzyme Inhibition:

The pyrrolidinone scaffold has been utilized to design inhibitors for various enzymes implicated in disease. For example, pyrrolidine pentamine derivatives have been investigated as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib, an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. nih.gov

Strategies for Enhancing Drug-like Properties, Bioavailability, and Therapeutic Index

A critical aspect of drug development is the optimization of a lead compound's pharmacokinetic and pharmacodynamic properties to ensure it is safe and effective. Several strategies are employed to enhance the drug-like properties of pyrrolidinone derivatives.

Improving Metabolic Stability: One of the challenges in drug design is ensuring that a compound is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The metabolic stability of pyrrolidinone derivatives can be improved by introducing structural modifications that block sites of metabolic attack. For example, replacing a metabolically labile group with a more stable one, or introducing steric hindrance to prevent enzymatic degradation. acs.org Studies with derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have shown that modifications to the carboxamide, carbamate, and sulfonamide groups can lead to good in vitro metabolic stability. nih.gov

Enhancing Oral Bioavailability: For a drug to be administered orally, it must be well absorbed from the gastrointestinal tract into the bloodstream. The oral bioavailability of pyrrolidinone derivatives can be improved by optimizing their solubility and permeability. This can be achieved through various formulation strategies, such as the use of solubilizers and permeation enhancers, or by modifying the chemical structure of the compound to improve its physicochemical properties. nih.gov For instance, the development of BTK PROTAC degraders incorporating a novel benzisoxazole-based CRBN ligand has led to compounds with exceptional oral bioavailability. acs.org

Improving the Therapeutic Index: The therapeutic index is a measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher therapeutic index indicates a safer drug. The therapeutic index of pyrrolidinone derivatives can be improved by increasing their potency against the intended target while reducing their off-target effects. This is often achieved through structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to identify the structural features that contribute to both efficacy and toxicity. nih.gov

Repurposing Potential of Existing Pyrrolidinone Analogues

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a faster and more cost-effective route to drug development compared to traditional methods. Several pyrrolidinone-based drugs, originally developed for other indications, have shown potential for repurposing in new therapeutic areas.

Piracetam and its Analogues: Piracetam, one of the first synthetic nootropic drugs, has a long history of use for cognitive enhancement and treatment of cerebrovascular disorders. nih.gov Recent research has explored its potential in a wider range of neurological and psychiatric conditions. Its ability to modulate membrane fluidity and neurotransmission suggests potential applications in various disorders characterized by neuronal dysfunction. nih.gov

Ethosuximide: This anticonvulsant drug, primarily used for the treatment of absence seizures, has been investigated for its potential analgesic effects in neuropathic pain. statpearls.com Its mechanism of action, which involves the inhibition of T-type calcium channels, is also implicated in pain signaling pathways. patsnap.com

N-methyl-2-pyrrolidone (NMP): This organic solvent, which shares the pyrrolidinone core, has been investigated in a phase 1 clinical trial for relapsed or refractory multiple myeloma. The study found that NMP demonstrated potential disease-stabilizing and immunomodulatory activity. nih.gov

The exploration of new therapeutic applications for existing pyrrolidinone analogues is an active area of research, with the potential to bring new treatments to patients more quickly.

Analytical Methodologies for 5 2 Aminoethyl Pyrrolidin 2 One Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the molecular structure of "5-(2-Aminoethyl)pyrrolidin-2-one". These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for "this compound" is not widely published, ¹H and ¹³C NMR spectroscopy are indispensable tools for its structural confirmation. In principle, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the aminoethyl side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the number of protons in different chemical environments and their neighboring protons. For instance, the protons on the carbon adjacent to the amino group would likely appear as a triplet, while the protons of the pyrrolidinone ring would show more complex splitting patterns. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with their chemical shifts indicating the type of carbon (e.g., carbonyl, aliphatic).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "this compound". The IR spectrum of a related compound, 1-aminopyrrolidine-2-one, shows characteristic absorption bands that would be expected to be similar for the target compound. Key vibrational frequencies would include a strong absorption band for the C=O (amide) stretching vibration, typically found in the range of 1650-1700 cm⁻¹. Additionally, the N-H stretching vibrations of the primary amine and the secondary amide would appear as distinct bands in the region of 3200-3400 cm⁻¹. The C-N stretching and N-H bending vibrations would also be observable at lower frequencies.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of "this compound". In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion peak would confirm the compound's molecular weight. For "this compound" (C₆H₁₂N₂O), the exact mass is 128.094963011 Da. The fragmentation pattern, which shows the masses of smaller fragments of the molecule, provides valuable structural information. For instance, the mass spectrum of the related compound 5-Methyl-2-pyrrolidinone shows predictable fragmentation that helps in its identification.

| Spectroscopic Technique | Anticipated Observations for this compound |

| Nuclear Magnetic Resonance (NMR) | Distinct signals for pyrrolidinone ring and aminoethyl side chain protons and carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (amide), N-H (amine and amide), and C-N functional groups. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (128.17 g/mol ) and a characteristic fragmentation pattern. |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of non-volatile compounds like "this compound". A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve good separation. Detection is often performed using a UV detector, as the amide chromophore absorbs UV light. For related pyrrolidone derivatives, HPLC methods have been developed for both analysis and preparative separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of "this compound," although derivatization might be necessary to increase its volatility and thermal stability. The gas chromatograph separates the compound from other volatile components in a sample, and the mass spectrometer provides identification based on the mass spectrum of the eluted compound. The retention time in the gas chromatograph and the mass spectrum serve as two independent parameters for confirmation. GC-MS has been utilized for the analysis of various pyrrolidinone derivatives.

| Chromatographic Method | Application for this compound | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and preparative separation. | Reversed-phase column (e.g., C18), mobile phase of water/acetonitrile or water/methanol, UV detection. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives. | Capillary column, temperature programming, electron ionization mass spectrometric detection. |

Bioanalytical Methods for In Vitro and In Vivo Biological Sample Analysis